Isoschaftoside

Catalog No.
S616089
CAS No.
52012-29-0
M.F
C26H28O14
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoschaftoside

CAS Number

52012-29-0

Product Name

Isoschaftoside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1

InChI Key

OVMFOVNOXASTPA-VYUBKLCTSA-N

Synonyms

isoschaftoside

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Anti-inflammatory properties

Isoschaftoside, a C-glycosyl flavonoid extracted from the root exudates of Desmodium uncinatum, has been the subject of research for its potential anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory mediators in microglia, which are immune cells in the brain that play a role in both defending against infection and contributing to neuroinflammation [].

Specifically, research demonstrates that isoschaftoside inhibits the activation of specific pathways (ERK1/2/mTOR and HIF-1α) involved in inflammatory responses within microglia []. This leads to the downregulation of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. These findings suggest that isoschaftoside may be a promising candidate for the prevention or treatment of neurodegenerative diseases associated with neuroinflammation, such as Alzheimer's disease and Parkinson's disease [].

Isoschaftoside is a C-glycosylflavonoid, specifically an apigenin derivative, characterized by its unique structure comprising two sugar moieties: α-L-arabinopyranose at the C-6 position and β-D-glucopyranose at the C-8 position of the flavonoid backbone. Its molecular formula is C26H28O14, and it appears as an amorphous yellow solid . Isoschaftoside has been isolated from various plant sources, notably from the root exudates of Desmodium uncinatum, where it plays a significant role in allelopathy against parasitic plants like Striga spp. .

Typical of flavonoids, including glycosylation and hydrolysis. The presence of glycosidic bonds makes it susceptible to enzymatic hydrolysis by glycosidases, releasing the aglycone (apigenin) and the constituent sugars. Furthermore, isoschaftoside exhibits significant interactions with biological membranes, particularly affecting sodium-potassium ATPase activity in renal tissues .

Isoschaftoside demonstrates a range of biological activities:

  • Anti-inflammatory Effects: It inhibits lipopolysaccharide-induced nitric oxide production and reduces pro-inflammatory cytokines such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-1 beta, and cyclooxygenase-2 .
  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Allelopathic Properties: Isoschaftoside inhibits the germination and growth of Striga spp., making it a valuable compound in agricultural practices for controlling parasitic weeds .

The biosynthesis of isoschaftoside involves sequential glucosylation and arabinosylation processes. The enzymes responsible for these modifications are homologous but functionally distinct . Laboratory synthesis can also be achieved through chemical glycosylation techniques, although specific protocols are less documented in literature.

Isoschaftoside has several applications:

  • Agricultural Use: Its allelopathic properties make it useful in sustainable agriculture for controlling parasitic weeds without synthetic herbicides.
  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential therapeutic applications in treating inflammatory diseases .
  • Cosmetics: Its antioxidant activity suggests potential use in cosmetic formulations aimed at reducing oxidative damage to skin cells.

Studies have indicated that isoschaftoside interacts significantly with various biological pathways:

  • It modulates sodium-potassium ATPase activity in renal tissues, indicating potential implications for kidney function .
  • In microglial cells, it inhibits pathways related to inflammation and metabolic reprogramming mediated by hypoxia-inducible factor 1-alpha .

These interactions highlight its multifaceted roles in biological systems.

Isoschaftoside shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
SchaftosideC-glycosylflavonoidContains glucose at C-6 instead of arabinose
ApigeninFlavoneLacks sugar moieties; serves as aglycone
LuteolinFlavoneDifferent sugar substitutions; more widespread in plants
RutinO-glycosylflavonoidContains a rhamnose sugar; different glycosylation pattern

Isoschaftoside's unique combination of sugars (α-L-arabinopyranose and β-D-glucopyranose) distinguishes it from other flavonoids, particularly in its allelopathic function against parasitic plants and its specific biological activities.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

564.14790556 g/mol

Monoisotopic Mass

564.14790556 g/mol

Heavy Atom Count

40

UNII

H27X8715V3

Wikipedia

Isoschaftoside

Dates

Modify: 2023-08-15

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